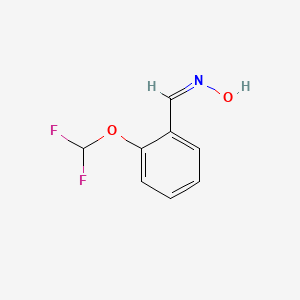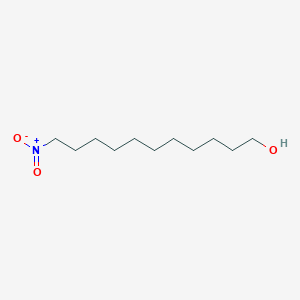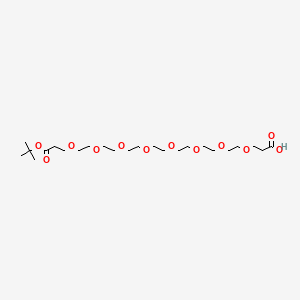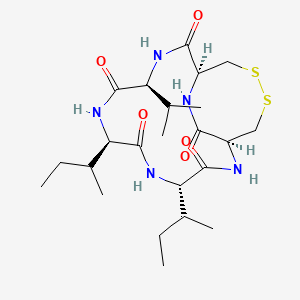
Zirconcene dihydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconcene dihydride can be synthesized through several methods. One common approach involves the reduction of zirconocene dichloride with lithium aluminum hydride or similar reducing agents. Another method includes the reaction of zirconocene dichloride with tert-butyllithium, followed by hydrogenation to yield the dihydride complex .
Industrial Production Methods
While industrial production methods for this compound are not as well-documented as laboratory-scale syntheses, the principles remain similar. The use of efficient reducing agents and controlled reaction conditions are crucial for producing this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Zirconcene dihydride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconocene oxide complexes.
Reduction: It can act as a reducing agent in the reduction of carbonyl compounds.
Substitution: The hydrogen atoms in this compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrosilanes, alkyl halides, and carbonyl compounds. Typical reaction conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, the reduction of carbonyl compounds with this compound yields alcohols, while substitution reactions can produce a variety of organozirconium complexes .
Scientific Research Applications
Zirconcene dihydride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of alkenes and the reduction of carbonyl compounds.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: this compound’s ability to catalyze specific reactions makes it a candidate for use in pharmaceutical synthesis.
Industry: It is employed in the production of high-performance materials, such as adhesives and lubricants.
Mechanism of Action
The mechanism by which zirconcene dihydride exerts its effects involves the activation of the zirconium-hydrogen bonds. These bonds can undergo oxidative addition and reductive elimination, allowing this compound to participate in a variety of catalytic cycles. The molecular targets and pathways involved include the activation of alkenes and carbonyl compounds, leading to their subsequent transformation into useful products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to zirconcene dihydride include:
Titanocene dihydride: Another metallocene dihydride with similar reactivity but involving titanium instead of zirconium.
Hafnocene dihydride: A compound analogous to this compound but with hafnium as the central metal atom.
Uniqueness
This compound is unique due to its relatively low toxicity compared to other transition metal hydrides, its ability to catalyze a wide range of reactions, and its stability under various conditions. These properties make it a valuable tool in both academic research and industrial applications .
Properties
Molecular Formula |
C10H12Zr |
|---|---|
Molecular Weight |
223.43 g/mol |
InChI |
InChI=1S/2C5H5.Zr.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;; |
InChI Key |
VQFBYDXAIAGBFA-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ZrH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate](/img/structure/B13714389.png)
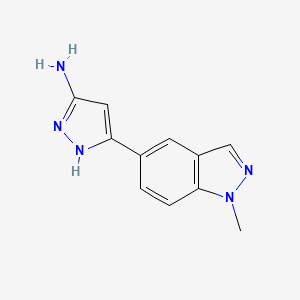
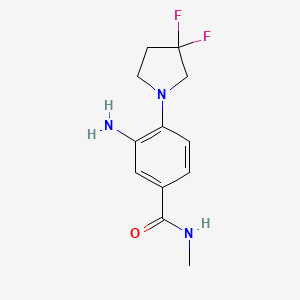
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)
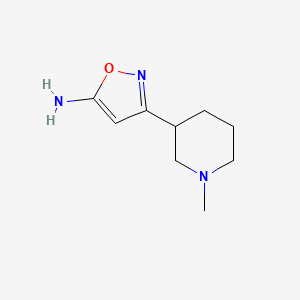

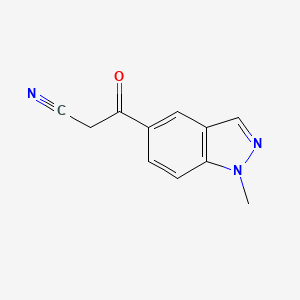
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)
